molecular formula C17H27N5O B5542786 4-(4-butyryl-1-piperazinyl)-2-(1-piperidinyl)pyrimidine

4-(4-butyryl-1-piperazinyl)-2-(1-piperidinyl)pyrimidine

Cat. No.: B5542786
M. Wt: 317.4 g/mol
InChI Key: YPYCUIJJXAMRLW-UHFFFAOYSA-N
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Description

4-(4-butyryl-1-piperazinyl)-2-(1-piperidinyl)pyrimidine, also known as BPP, is a chemical compound that has been studied for its potential therapeutic effects in various diseases. BPP belongs to the pyrimidine family of compounds and has a unique structure that makes it a promising candidate for drug development.

Scientific Research Applications

Piperazinyl-glutamate-pyrimidines as P2Y12 Antagonists

Piperazinyl-glutamate-pyrimidines, with modifications at the pyrimidine ring, have been identified as highly potent P2Y12 antagonists. This class of compounds is significant for its role in inhibiting platelet aggregation, a crucial factor in thrombosis and cardiovascular diseases. The research demonstrated how variations at the 4-position of the piperidine ring could fine-tune pharmacokinetic and physicochemical properties, leading to compounds with enhanced potency, selectivity, and oral bioavailability (Parlow et al., 2009).

Synthesis and Pharmacological Properties of 4-piperazino-pyrimidines

A series of new 4-piperazinopyrimidines bearing a methylthio substituent at the pyrimidine ring's 5-position was synthesized. This chemical series displayed a broad spectrum of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. Two compounds from this series were selected for clinical investigations based on their powerful antiemetic activity (Mattioda et al., 1975).

Antihistaminic Activity of Pyrimidine Derivatives

Novel pyrimidines were synthesized through the condensation of chalcones with guanidine HCl, demonstrating significant anti-histaminic activity. This research contributes to the development of new therapeutic agents for allergies and related conditions, highlighting the potential of pyrimidine derivatives in medicinal chemistry (Rahaman et al., 2009).

Pyrimidine-Piperazine Hybrids and Biological Activities

The combination of pyrimidine and piperazine structures into a single framework has been shown to enhance biological activity. This review summarized the synthesis and biological studies of pyrimidine-piperazine analogs, emphasizing their significance in developing drugs with improved efficacy and selectivity (Al‐Ghorbani et al., 2021).

Synthesis of Pyrimidine and Bispyrimidine Derivatives for Anti-inflammatory and Analgesic Activities

A study synthesized a range of pyrimidine and bispyrimidine derivatives, evaluating their anti-inflammatory and analgesic activities. This research illustrates the potential of these compounds in developing new therapeutic agents for inflammation and pain management (Sondhi et al., 2007).

Properties

IUPAC Name

1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O/c1-2-6-16(23)21-13-11-20(12-14-21)15-7-8-18-17(19-15)22-9-4-3-5-10-22/h7-8H,2-6,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYCUIJJXAMRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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